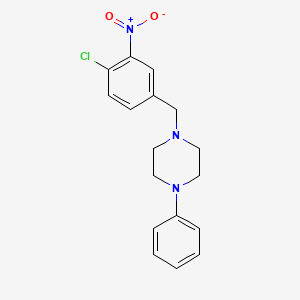

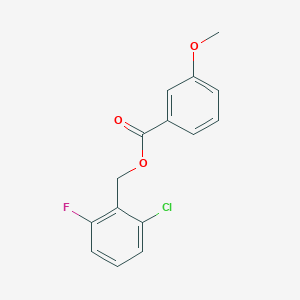

2-chloro-6-fluorobenzyl 3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-fluorobenzyl 3-methoxybenzoate belongs to a class of organic compounds known for their versatile reactivity and structural diversity. These compounds are typically synthesized through benzyl halogenation and esterification processes. Their molecular structure is characterized by the presence of halogen atoms, which significantly influence their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-6-fluorobenzyl 3-methoxybenzoate often involves multi-step organic reactions. Starting materials undergo halogenation, followed by coupling reactions and esterification with methoxybenzoic acid. The choice of reagents, solvents, and catalysts can affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of compounds in this category is analyzed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These techniques provide detailed information about the spatial arrangement of atoms, the presence of functional groups, and intramolecular interactions, such as hydrogen bonding and π-π stacking.

Chemical Reactions and Properties

Chemical properties of 2-chloro-6-fluorobenzyl 3-methoxybenzoate are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the electron-donating methoxy group. These substituents affect the compound's reactivity towards nucleophilic substitution, electrophilic addition, and other organic reactions. The presence of the ester functional group also introduces reactivity towards hydrolysis and reduction.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular weight, polarity, and intermolecular forces. Halogenated compounds like 2-chloro-6-fluorobenzyl 3-methoxybenzoate typically exhibit higher melting and boiling points compared to their non-halogenated counterparts due to the increased van der Waals forces.

Chemical Properties Analysis

The chemical properties of 2-chloro-6-fluorobenzyl 3-methoxybenzoate include its reactivity in organic synthesis, such as serving as an intermediate in the synthesis of more complex molecules. The compound's stability under various conditions, reactivity with different chemical agents, and potential for forming derivatives through reactions at the benzyl and ester groups are key aspects of its chemical properties.

References

Safety and Hazards

While specific safety data for “2-chloro-6-fluorobenzyl 3-methoxybenzoate” is not available, related compounds such as 2-chloro-6-fluorobenzyl bromide are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)methyl 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO3/c1-19-11-5-2-4-10(8-11)15(18)20-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJBBIAOSGEBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)

![N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5835850.png)

![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

methanone](/img/structure/B5835863.png)

![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)